molecular formula C14H11NO7S B280668 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

Cat. No. B280668
M. Wt: 337.31 g/mol
InChI Key: NGXAGADOESECAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid, also known as CHB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis (programmed cell death), and the modulation of immune response. In addition, 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid in lab experiments is its versatility. 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid can be easily synthesized and modified to suit a wide range of applications. Additionally, 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid in lab experiments is its potential toxicity. While 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to be relatively safe at low concentrations, higher concentrations may be toxic to cells and organisms.

Future Directions

There are numerous future directions for research on 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid. One area of interest is the development of new drugs based on 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid that can be used to treat a variety of diseases, including cancer and inflammatory disorders. Another area of interest is the development of new materials based on 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid that can be used in a variety of applications, including electronics and energy storage. Finally, further studies are needed to better understand the mechanism of action of 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid and its potential toxicity, in order to optimize its use in various applications.

Synthesis Methods

4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is synthesized through a multi-step process that involves the reaction of 3-nitrobenzoic acid with methyl 4-aminobenzoate, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 3-chlorosulfonylbenzoic acid to form 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid.

Scientific Research Applications

4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In agriculture, 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been used as a plant growth regulator and as a means of controlling plant diseases. In materials science, 4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been used as a building block for the synthesis of novel materials with unique properties.

properties

Molecular Formula

C14H11NO7S

Molecular Weight

337.31 g/mol

IUPAC Name

4-[(3-carboxyphenyl)sulfonylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H11NO7S/c16-12-7-9(4-5-11(12)14(19)20)15-23(21,22)10-3-1-2-8(6-10)13(17)18/h1-7,15-16H,(H,17,18)(H,19,20)

InChI Key

NGXAGADOESECAD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)C(=O)O

Origin of Product

United States

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